methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-4-oxobutanoate
Overview
Description
Methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-4-oxobutanoate is a chemical compound that belongs to the class of organic compounds known as amino acid derivatives. It is commonly used in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-4-oxobutanoate typically involves the protection of the amino group of an amino acid with a tert-butoxycarbonyl (Boc) group. This is followed by esterification of the carboxyl group. One common method involves the use of di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA) to protect the amino group. The esterification can be achieved using methanol and a catalyst such as sulfuric acid .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow microreactor systems. These systems offer advantages such as improved reaction control, higher efficiency, and sustainability compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
Methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-4-oxobutanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can replace the Boc group with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like hydrochloric acid (HCl) or trifluoroacetic acid (TFA) can be used to remove the Boc group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxo derivatives, while reduction can produce hydroxyl derivatives.
Scientific Research Applications
Methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-4-oxobutanoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is used in the study of enzyme mechanisms and protein synthesis.
Medicine: It serves as a building block for the synthesis of pharmaceuticals and peptide-based drugs.
Mechanism of Action
The mechanism of action of methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-4-oxobutanoate involves its role as a protected amino acid derivative. The Boc group protects the amino group during chemical reactions, preventing unwanted side reactions. The ester group allows for further functionalization and modification of the molecule. The compound can interact with various molecular targets, including enzymes and receptors, depending on its specific application .
Comparison with Similar Compounds
Similar Compounds
- Methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-oxobutanoate
- Methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-5-oxopentanoate
- Methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-6-oxohexanoate
Uniqueness
Methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-4-oxobutanoate is unique due to its specific structural features, including the position of the oxo group and the length of the carbon chain. These features influence its reactivity and make it suitable for specific synthetic applications that other similar compounds may not be able to achieve .
Properties
IUPAC Name |
methyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO5/c1-10(2,3)16-9(14)11-7(5-6-12)8(13)15-4/h6-7H,5H2,1-4H3,(H,11,14)/t7-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRBARHABTATAFQ-ZETCQYMHSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC=O)C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC=O)C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
87884-14-8 | |
Record name | methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-4-oxobutanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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